molecular formula C9H7BrF4O2 B8173255 1-Bromo-2-fluoro-5-methoxy-4-(2,2,2-trifluoroethoxy)benzene

1-Bromo-2-fluoro-5-methoxy-4-(2,2,2-trifluoroethoxy)benzene

Cat. No.: B8173255
M. Wt: 303.05 g/mol
InChI Key: ZXVOJMUZHLYBOS-UHFFFAOYSA-N
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Description

1-Bromo-2-fluoro-5-methoxy-4-(2,2,2-trifluoroethoxy)benzene is an organic compound that belongs to the class of halogenated aromatic ethers This compound is characterized by the presence of bromine, fluorine, methoxy, and trifluoroethoxy groups attached to a benzene ring

Preparation Methods

The synthesis of 1-Bromo-2-fluoro-5-methoxy-4-(2,2,2-trifluoroethoxy)benzene can be achieved through several synthetic routes. One common method involves the bromination of 2-fluoro-5-methoxy-4-(2,2,2-trifluoroethoxy)benzene using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out in an organic solvent such as dichloromethane at a controlled temperature to ensure selective bromination .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

1-Bromo-2-fluoro-5-methoxy-4-(2,2,2-trifluoroethoxy)benzene undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Bromo-2-fluoro-5-methoxy-4-(2,2,2-trifluoroethoxy)benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Bromo-2-fluoro-5-methoxy-4-(2,2,2-trifluoroethoxy)benzene depends on its specific application. In organic synthesis, its reactivity is primarily governed by the presence of the bromine and fluorine atoms, which can undergo substitution and coupling reactions. The methoxy and trifluoroethoxy groups can influence the compound’s electronic properties and reactivity by donating or withdrawing electrons from the benzene ring .

Comparison with Similar Compounds

1-Bromo-2-fluoro-5-methoxy-4-(2,2,2-trifluoroethoxy)benzene can be compared with other halogenated aromatic ethers, such as:

The unique combination of substituents in this compound imparts distinct chemical and physical properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-bromo-2-fluoro-5-methoxy-4-(2,2,2-trifluoroethoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF4O2/c1-15-7-2-5(10)6(11)3-8(7)16-4-9(12,13)14/h2-3H,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXVOJMUZHLYBOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1OCC(F)(F)F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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